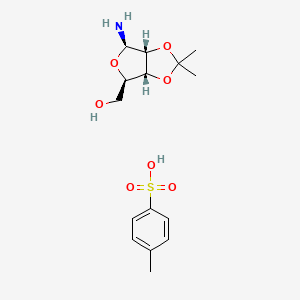

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt is a specialized reagent commonly used in the synthesis of nucleoside analogs, which are integral to a variety of antiviral and anticancer drugs . It promotes efficient bond formation between complex molecules .

Molecular Structure Analysis

The linear formula of this compound is C8H15NO4 · C7H8SO3 . It has a molecular weight of 361.41 .Physical and Chemical Properties Analysis

This compound appears as a powder and is soluble in DMSO . It has a storage temperature of -20°C . The melting point is between 121-123°C .Applications De Recherche Scientifique

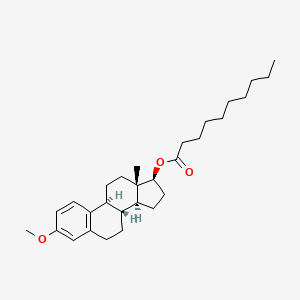

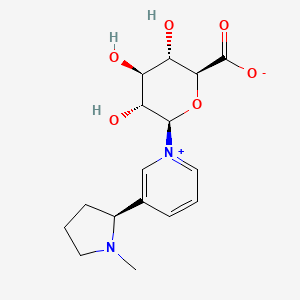

Synthesis of Nucleoside Derivatives

One primary application of this compound is in the synthesis of reverse nucleoside derivatives that exhibit potential anti-HBV (Hepatitis B Virus) activity. The process involves alkylation and deisopropylidenation to produce S-ribofuranoside derivatives, which are then evaluated for their antiviral activities (Abdel-Rahman et al., 2003). This showcases the compound's role in developing potential therapeutic agents against viral infections.

Molecular Structure Analysis

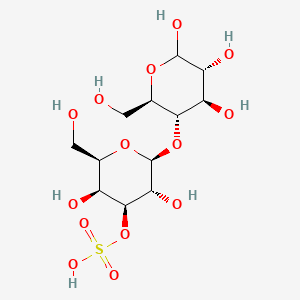

The compound also serves as a basis for synthesizing and analyzing the molecular structures of various derivatives. For example, studies have synthesized sulfate esters of fructose and its isopropylidene derivatives, providing insights into their crystal and molecular structures through X-ray crystallography (Popek & Lis, 2002). This type of research contributes to our understanding of chemical structure and reactivity, which is crucial for designing more efficient and targeted compounds in pharmaceuticals and other applications.

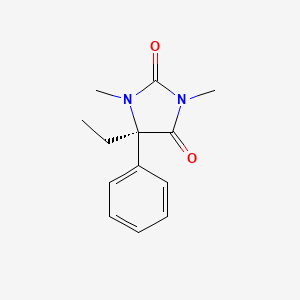

Antiviral and Antitumor Agents

Further applications include the synthesis of nucleosides with potential antitumor or antiviral properties. The modification and synthesis processes aim to create compounds that can act against specific biological targets, such as tumor cells or viruses like rotavirus (Tsoukala et al., 2007). This illustrates the compound's utility in medicinal chemistry for developing new treatments for various diseases.

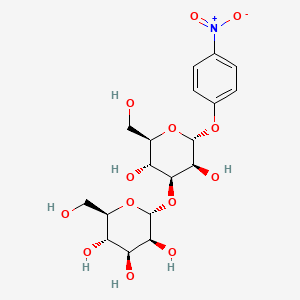

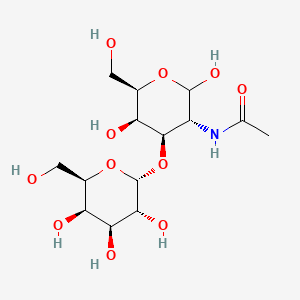

Glycomimetics Synthesis

The compound is used in the synthesis of glycomimetics, showcasing a method to create thiodisaccharides, which are important in the study of carbohydrate-based interactions in biological systems. Such studies contribute to the development of new therapeutics, highlighting the compound’s role in innovative drug discovery processes (Witczak, Lorchak, & Nguyen, 2007).

Propriétés

IUPAC Name |

[(3aR,4R,6R,6aR)-4-amino-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.C7H8O3S/c1-8(2)12-5-4(3-10)11-7(9)6(5)13-8;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10H,3,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t4-,5-,6-,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPFITJXVRJPKJ-QKVQOOBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OC2C(OC(C2O1)N)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)